

The Biological Activity of FC-11: An In-depth Technical Guide

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Compound of Interest

Compound Name: FC-11

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Abstract

FC-11 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. This document provides a comprehensive overview of the biological activity of **FC-11**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. Signaling pathways associated with FAK are also illustrated to provide a broader context for the therapeutic potential of **FC-11**.

Introduction to FC-11

FC-11 is a synthetic molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate FAK protein. It is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (Pomalidomide), and a linker that connects these two moieties.^{[1][2]} By simultaneously binding to both FAK and CRBN, **FC-11** facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.^{[2][3]} This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.^{[3][4]}

Mechanism of Action

The primary biological activity of **FC-11** is to induce the degradation of FAK. This process is initiated by the formation of a ternary complex between FAK, **FC-11**, and the CRBN E3 ubiquitin ligase complex.[2] Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to the FAK protein. Poly-ubiquitinated FAK is then recognized and degraded by the 26S proteasome.[2] The degradation of FAK by **FC-11** has been shown to be dependent on both CRBN and the proteasome, as co-treatment with a proteasome inhibitor (like MG132) or a competing CRBN ligand (thalidomide) can block its effect.[2][3] The effects of **FC-11** are reversible, with FAK protein levels recovering after the compound is washed out.[5]

Quantitative Biological Data

The potency of **FC-11** has been evaluated across various cell lines and in in vivo models. The following tables summarize the key quantitative data reported for **FC-11**.

Table 1: In Vitro Degradation Potency of **FC-11**

Cell Line	Cancer Type	DC50 (pM)	DC90 (nM)	Reference
TM3	Leydig cell	310	-	[1]
PA1	Ovarian teratocarcinoma	80	-	[1]
MDA-MB-436	Breast cancer	330	-	[1]
LNCaP	Prostate cancer	370	-	[1]
Ramos	Burkitt's lymphoma	40	-	[1]
PC3	Prostate cancer	3000	-	[6]
A549	Lung cancer	-	-	[6]
General	-	-	1	[1]

DC50 (Degradation Concentration 50) is the concentration of **FC-11** required to degrade 50% of the target protein. DC90 (Degradation Concentration 90) is the concentration of **FC-11**

required to degrade 90% of the target protein.

Table 2: In Vitro Anti-proliferative Activity of **FC-11** and FAK Inhibitor (IN10018)

Cell Line	Cancer Type	FC-11 IC50 (μM)	IN10018 IC50 (μM)	Reference
4T1	Breast cancer	0.73	3.62	[3]
MDA-MB-231	Breast cancer	1.09	6.15	[3]
MDA-MB-468	Breast cancer	5.84	21.07	[3]
MDA-MB-435	Breast cancer	3.05	7.20	[3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: In Vivo FAK Degradation by **FC-11**

Animal Model	Tissue	Dosing Regimen	FAK Degradation	Reference
C57BL/6N Mice	Testis, Epididymis, Seminal Vesicle, Preputial Gland	20 mg/kg, twice daily for 5 days (intraperitoneal)	>90%	[7]

Experimental Protocols

Cell Culture and Treatment for In Vitro Degradation Assays

- Cell Lines: TM3, PA1, MDA-MB-436, LNCaP, and Ramos cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

- **Compound Preparation:** **FC-11** is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.^[1]
- **Treatment:** Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of **FC-11** or vehicle control (DMSO).
- **Incubation:** Cells are incubated with the compound for a specified period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO₂.^[1]
- **Lysis and Protein Quantification:** After incubation, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a BCA protein assay.

Western Blotting for FAK Degradation Analysis

- **Sample Preparation:** An equal amount of protein from each cell lysate is mixed with Laemmli sample buffer and boiled for 5-10 minutes.
- **SDS-PAGE and Transfer:** The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against FAK. A primary antibody against a loading control (e.g., GAPDH or β -actin) is also used.
- **Secondary Antibody and Detection:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** The intensity of the protein bands is quantified using densitometry software. The level of FAK is normalized to the loading control.

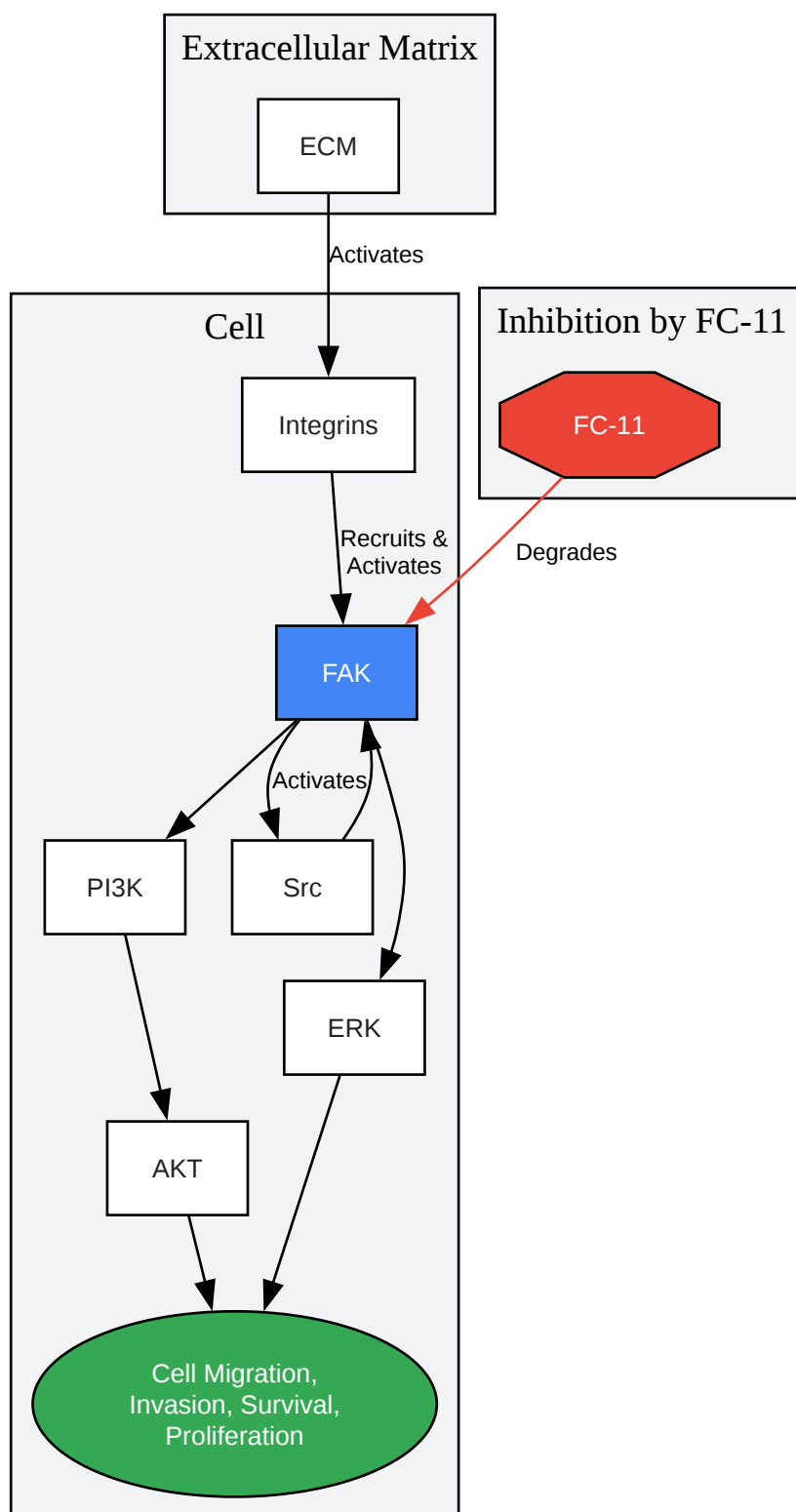
In Vivo FAK Degradation Study in Mice

- **Animals:** Ten-week-old male C57BL/6N mice are used for the study.[\[7\]](#)
- **Dosing:** **FC-11** is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline). The mice are administered intraperitoneal injections of **FC-11** (20 mg/kg, twice daily) or vehicle control for a period of 5 days.[\[7\]](#)
- **Tissue Collection:** After the treatment period, the mice are euthanized, and various reproductive tissues (testis, epididymis, seminal vesicle, and preputial gland) are collected.[\[7\]](#)
- **Protein Extraction and Analysis:** The tissues are homogenized, and proteins are extracted. The levels of FAK and phosphorylated FAK (pFAK^{tyr397}) are then analyzed by Western blotting as described in the in vitro protocol.[\[7\]](#)

Mandatory Visualizations

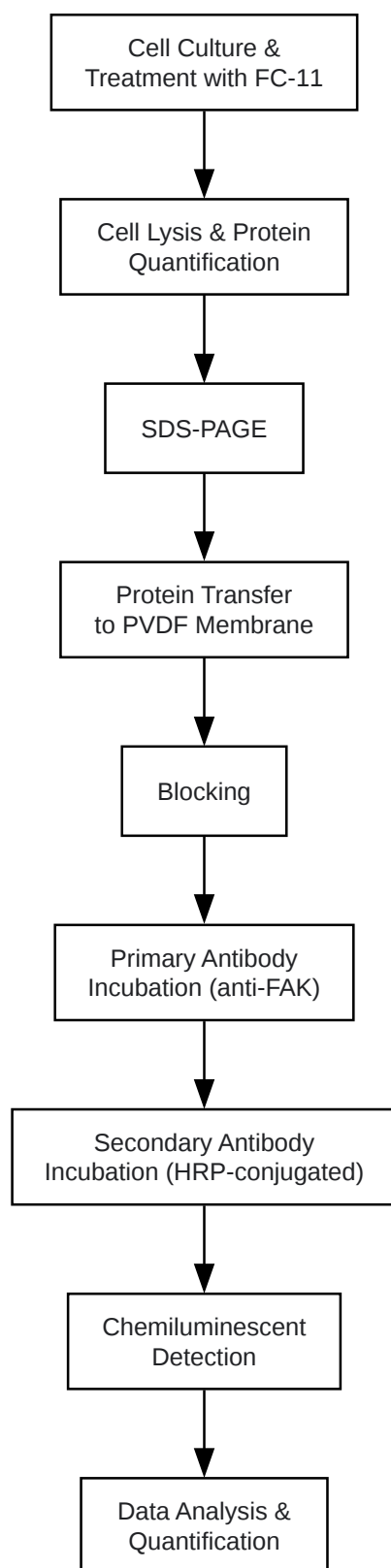
Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of **FC-11** as a FAK-targeting PROTAC.



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Caption: Simplified FAK signaling pathway and the point of intervention by **FC-11**.



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Caption: Experimental workflow for Western blot analysis of FAK degradation.

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